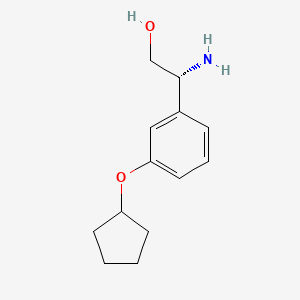![molecular formula C7H12N2O B13054009 2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
2-Methyl-2,6-diazaspiro[3.4]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18298 g/mol This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable amine with a ketone under controlled conditions to form the spirocyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).
Scientific Research Applications
2-Methyl-2,6-diazaspiro[3.4]octan-7-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic compounds’ reactivity.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one, particularly as a sigma-1 receptor antagonist, involves binding to the sigma-1 receptor. This interaction modulates the receptor’s activity, leading to enhanced analgesic effects when used in conjunction with opioids. The compound’s ability to prevent opioid tolerance is attributed to its influence on the receptor’s signaling pathways .
Comparison with Similar Compounds
2-Methyl-2,6-diazaspiro[3.4]octan-7-one can be compared to other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: Similar in structure but with different physicochemical properties due to the presence of a hydrochloride group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with distinct applications and reactivity profiles.
The uniqueness of this compound lies in its specific structural features and its potential as a sigma-1 receptor antagonist, which sets it apart from other spirocyclic compounds.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-6(10)8-3-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
XBASBPYVSWGLJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)
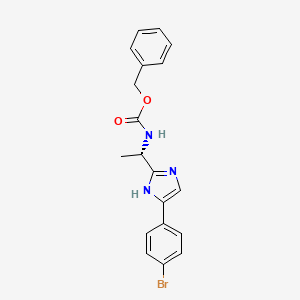

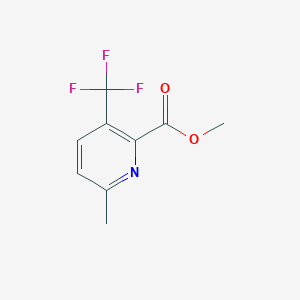
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)
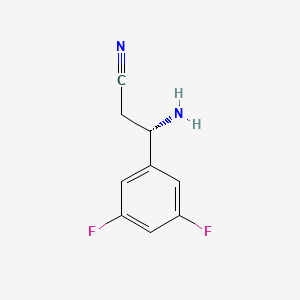
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
![Ethyl 2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)acetate](/img/structure/B13053976.png)
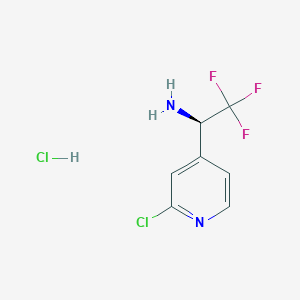

![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
